3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-1-(4-methylphenyl)-4-oxo-
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Overview
Description
3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-1-(4-methylphenyl)-4-oxo- is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-1-(4-methylphenyl)-4-oxo- typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the carboxylic acid group, fluorine atom, and other substituents. Common reagents used in these reactions include anhydrous solvents, catalysts, and specific fluorinating agents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, high-pressure reactors, and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the quinoline core.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: Various substitution reactions can take place, especially at the fluorine and methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities and could be studied for potential therapeutic applications.
Medicine
In medicine, the compound could be explored for its pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-1-(4-methylphenyl)-4-oxo- would depend on its specific biological target. Typically, quinoline derivatives interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Fluoroquinolones: A class of antibiotics with a similar quinoline core.
Piperazine Derivatives: Compounds containing the piperazine ring, known for their diverse biological activities.
Uniqueness
The uniqueness of 3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-1-(4-methylphenyl)-4-oxo- lies in its specific combination of functional groups and substituents, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
164662-46-8 |
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Molecular Formula |
C23H24FN3O3 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-1-(4-methylphenyl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H24FN3O3/c1-13-4-6-16(7-5-13)27-12-18(23(29)30)22(28)17-8-19(24)21(9-20(17)27)26-10-14(2)25-15(3)11-26/h4-9,12,14-15,25H,10-11H2,1-3H3,(H,29,30) |
InChI Key |
NMPOZUFFTGGAMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)C)F |
Origin of Product |
United States |
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